molecular formula C22H25NO4 B11503646 N-[2-(4-cyclohexylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-cyclohexylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11503646
M. Wt: 367.4 g/mol
InChI Key: NWGGMUKCEUORFH-UHFFFAOYSA-N
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Description

N-[2-(4-CYCLOHEXYLPHENOXY)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring, a cyclohexylphenoxy group, and an ethyl linkage, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CYCLOHEXYLPHENOXY)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the Cyclohexylphenoxy Group: This step involves the reaction of cyclohexylphenol with an appropriate halogenated ethyl compound under basic conditions to form the ether linkage.

    Coupling with the Benzodioxole Ring: The final step involves coupling the benzodioxole ring with the cyclohexylphenoxyethyl intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CYCLOHEXYLPHENOXY)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl linkage, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-CYCLOHEXYLPHENOXY)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-CYCLOHEXYLPHENOXY)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-CYCLOHEXYLPHENOXY)ETHYL]ACETAMIDE: A structurally similar compound with a different functional group.

    2-(4-CYCLOHEXYLPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE: Another related compound with variations in the ethyl linkage and functional groups.

Uniqueness

N-[2-(4-CYCLOHEXYLPHENOXY)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its benzodioxole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(4-cyclohexylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H25NO4/c24-22(18-8-11-20-21(14-18)27-15-26-20)23-12-13-25-19-9-6-17(7-10-19)16-4-2-1-3-5-16/h6-11,14,16H,1-5,12-13,15H2,(H,23,24)

InChI Key

NWGGMUKCEUORFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCNC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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